KX1-141

Catalog No.
S548110
CAS No.
M.F
C24H20F2N2O2
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KX1-141

Product Name

KX1-141

IUPAC Name

7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-1H-indole-2-carboxamide

Molecular Formula

C24H20F2N2O2

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C24H20F2N2O2/c1-2-30-20-8-4-6-16(11-20)21-13-19(26)10-17-12-22(28-23(17)21)24(29)27-14-15-5-3-7-18(25)9-15/h3-13,28H,2,14H2,1H3,(H,27,29)

InChI Key

GLBIHDRABBDRFA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=C3C(=CC(=C2)F)C=C(N3)C(=O)NCC4=CC(=CC=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

KX1141; KX-1141; KX 1141.

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C3C(=CC(=C2)F)C=C(N3)C(=O)NCC4=CC(=CC=C4)F

Description

The exact mass of the compound 1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]- is 406.14928 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KX1-141 is a compound recognized primarily for its function as an Src-protein tyrosine kinase inhibitor. This compound has gained attention in scientific research due to its potential therapeutic properties, particularly in mitigating the ototoxic effects of cisplatin while retaining its antitumor efficacy. The structural formula of KX1-141 includes various functional groups that contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

, including:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen, typically using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: This reaction entails the addition of hydrogen or the removal of oxygen, commonly involving reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: This process replaces one atom or group with another, often utilizing halogens or nucleophiles as reagents.

The specific outcomes and products of these reactions depend significantly on the reaction conditions and the reagents employed.

KX1-141 exhibits notable biological activity by inhibiting Src-protein tyrosine kinase. This enzyme is crucial in regulating various cellular functions, including growth, differentiation, and survival. By blocking this kinase, KX1-141 can disrupt signaling pathways that contribute to tumor proliferation and survival. Furthermore, research indicates that KX1-141 may reduce cisplatin-induced ototoxicity, providing a dual benefit in cancer treatment scenarios where cisplatin is utilized.

The synthesis of KX1-141 involves a series of organic reactions that require specific reagents and catalysts. Although detailed synthetic routes are not extensively documented in public literature, it is known that industrial production would focus on optimizing these reactions to achieve high yield and purity. The compound is typically prepared through multi-step synthesis involving functional group transformations and careful control of reaction conditions.

KX1-141 has several significant applications across different fields:

  • Chemistry: Utilized as a reagent in various organic synthesis reactions.
  • Biology: Investigated for its role in inhibiting Src-protein tyrosine kinase, which is implicated in numerous cellular processes.
  • Medicine: Explored for its potential to alleviate cisplatin-induced ototoxicity while preserving antitumor effects.
  • Industry: May contribute to the development of new pharmaceuticals and therapeutic agents.

Research into the interaction profiles of KX1-141 reveals its potential effects on other biochemical pathways and compounds. Studies are ongoing to understand how KX1-141 interacts with various proteins and enzymes beyond Src-protein tyrosine kinase, which may elucidate additional therapeutic avenues or side effects associated with its use.

KX1-141 shares structural and functional similarities with several other compounds known for their roles as protein tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
KX1-141Src-protein tyrosine kinase inhibitorReduces cisplatin ototoxicity
DasatinibBCR-Abl and Src family kinase inhibitorBroad-spectrum kinase inhibition
ImatinibBCR-Abl inhibitorPrimarily used for chronic myeloid leukemia
NintedanibInhibits multiple kinasesUsed primarily for lung cancer treatment

KX1-141's unique ability to mitigate cisplatin-induced ototoxicity while maintaining antitumor efficacy distinguishes it from other similar compounds that primarily focus on inhibiting specific kinases without addressing associated side effects.

Molecular Structure

Chemical Formula (C₂₄H₂₀F₂N₂O₂) and Molecular Weight (406.42)

KX1-141 possesses a molecular formula of C₂₄H₂₀F₂N₂O₂ with a precise molecular weight of 406.42 daltons [1] [12] [13]. The compound exhibits an exact mass of 406.14928 daltons, which is utilized for high-resolution mass spectrometric identification and characterization [13]. The molecular composition includes twenty-four carbon atoms, twenty hydrogen atoms, two fluorine atoms, two nitrogen atoms, and two oxygen atoms, reflecting its complex heterocyclic structure with multiple aromatic rings and functional groups [12] [13].

The chemical structure is characterized by the presence of two fluorine substituents, which contribute significantly to the compound's physicochemical properties and biological activity [12]. The incorporation of fluorine atoms enhances metabolic stability and modulates the electronic properties of the aromatic systems within the molecule [23]. The molecular weight falls within the optimal range for small molecule drug candidates, adhering to Lipinski's rule of five for oral bioavailability [13].

PropertyValue
Molecular FormulaC₂₄H₂₀F₂N₂O₂
Molecular Weight406.42 g/mol
Exact Mass406.14928 g/mol
Fluorine Content2 atoms
Nitrogen Content2 atoms

International Union of Pure and Applied Chemistry Nomenclature: 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-1H-indole-2-carboxamide

The complete International Union of Pure and Applied Chemistry nomenclature for KX1-141 is 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-1H-indole-2-carboxamide [12] [13]. This systematic name provides a comprehensive description of the molecular structure, indicating the specific substitution pattern on the indole core framework. The nomenclature reveals the presence of an ethoxyphenyl group at position 7 of the indole ring, a fluorine atom at position 5, and a fluorophenylmethyl carboxamide substituent at position 2 [12].

The Standard International Chemical Identifier for KX1-141 is InChI=1S/C24H20F2N2O2/c1-2-30-20-8-4-6-16(11-20)21-13-19(26)10-17-12-22(28-23(17)21)24(29)27-14-15-5-3-7-18(25)9-15/h3-13,28H,2,14H2,1H3,(H,27,29) [12]. The Standard International Chemical Identifier Key is GLBIHDRABBDRFA-UHFFFAOYSA-N, which serves as a unique molecular identifier for database searches and chemical information retrieval [12].

The Simplified Molecular Input Line Entry System representation is CCOC1=CC=CC(=C1)C2=C3C(=CC(=C2)F)C=C(N3)C(=O)NCC4=CC(=CC=C4)F, providing a linear text representation of the molecular structure [12]. This notation facilitates computational analysis and molecular modeling studies of KX1-141 [12].

Indole-Based Framework Analysis

KX1-141 is constructed around a 1H-indole-2-carboxamide scaffold, which represents a privileged structure in medicinal chemistry for kinase inhibition [18] [19]. The indole framework consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic system that serves as the central core of the molecule [24] [25]. This indole backbone is essential for binding affinity to the target protein kinase, as demonstrated by structure-activity relationship studies of related compounds [19] [24].

The indole ring system in KX1-141 exhibits specific substitution patterns that are crucial for its biological activity [18] [24]. The carboxamide group at position 2 of the indole ring forms critical hydrogen bonding interactions with the target enzyme [24] [25]. The presence of the indole nitrogen at position 1 provides additional opportunities for hydrogen bonding and contributes to the overall binding orientation within the protein active site [19] [24].

The aromatic nature of the indole framework allows for π-π stacking interactions with aromatic amino acid residues in the target protein [19] [25]. The planar geometry of the indole system facilitates optimal positioning within the enzyme binding pocket, while the electron-rich nature of the indole ring contributes to favorable electrostatic interactions [18] [24]. The specific substitution pattern on the indole core distinguishes KX1-141 from other indole-based inhibitors and determines its unique selectivity profile [18] [19].

Physical and Chemical Properties

Solubility Characteristics

KX1-141 demonstrates limited aqueous solubility, which is characteristic of lipophilic small molecule kinase inhibitors [12] [13]. The compound shows primary solubility in dimethyl sulfoxide, making this the preferred solvent for preparation of stock solutions in research applications [12] [13]. Alternative solvents including water, ethanol, and N,N-dimethylformamide can be evaluated for dissolution, though their effectiveness may be limited [12] [13].

For in vivo formulation studies, several solvent systems have been developed to enhance the bioavailability of KX1-141 [13]. These include dimethyl sulfoxide:Tween 80:saline mixtures in ratios of 10:5:85, providing a compatible formulation for injection studies [13]. Alternative formulations utilize dimethyl sulfoxide:polyethylene glycol 300:Tween 80:saline in ratios of 10:40:5:45, offering different solubilization characteristics [13]. A third formulation option combines dimethyl sulfoxide with corn oil in a 10:90 ratio for specific experimental applications [13].

Solvent SystemRatioApplication
Dimethyl sulfoxide:Tween 80:Saline10:5:85Injection formulation
Dimethyl sulfoxide:Polyethylene glycol 300:Tween 80:Saline10:40:5:45Alternative injection
Dimethyl sulfoxide:Corn oil10:90Specialized applications

The low aqueous solubility of KX1-141 is attributed to its highly lipophilic character, resulting from the multiple aromatic rings and the absence of ionizable groups under physiological conditions [12] [13]. The ethoxy and fluorine substituents further contribute to the hydrophobic nature of the molecule [23] [39].

Stability Parameters

KX1-141 exhibits favorable stability characteristics under controlled storage conditions, which is essential for its use in research applications [13]. As a solid powder at room temperature, the compound maintains stability for extended periods when stored at negative twenty degrees Celsius for up to three years [13]. Alternative storage at four degrees Celsius provides stability for two years, offering flexibility in storage protocols [13].

When prepared in solution, KX1-141 demonstrates different stability profiles depending on the storage temperature [13]. At negative eighty degrees Celsius, solutions remain stable for six months, while storage at negative twenty degrees Celsius maintains stability for one month [13]. These parameters are critical for experimental planning and compound handling protocols [13].

The compound shows adequate stability during shipping at room temperature, remaining stable for several days under standard shipping conditions and customs processing [13]. This stability profile facilitates the distribution and handling of KX1-141 for research purposes [13]. The white solid powder appearance of KX1-141 serves as an initial indicator of compound integrity and purity [12] [13].

Storage ConditionTemperatureStability Duration
Powder-20°C3 years
Powder4°C2 years
Solution-80°C6 months
Solution-20°C1 month
ShippingRoom temperatureSeveral days

Spectroscopic Properties

The spectroscopic characterization of KX1-141 reveals distinctive features that confirm its molecular structure and purity [12]. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule [28] [30]. The indole ring system exhibits characteristic chemical shifts in the aromatic region, while the ethoxy and fluorophenyl substituents display distinct spectroscopic signatures [28] [29].

Infrared spectroscopy of KX1-141 shows characteristic absorption bands corresponding to its functional groups [27] [31]. The carboxamide group displays strong absorption around 1700 wavenumbers per centimeter, indicating the presence of the carbonyl functionality [31]. The indole nitrogen-hydrogen stretch appears in the region around 3300 wavenumbers per centimeter, confirming the presence of the secondary amine group [31]. The aromatic carbon-hydrogen stretches are observed in the 3000-3100 wavenumbers per centimeter range, consistent with the multiple aromatic rings present in the structure [31].

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of the KX1-141 structure [12]. The molecular ion peak at mass-to-charge ratio 406.42 confirms the molecular weight, while characteristic fragmentation patterns provide structural verification [12]. The presence of fluorine atoms creates distinctive isotope patterns that can be used for compound identification and purity assessment [12].

Spectroscopic MethodKey FeaturesDiagnostic Value
Nuclear Magnetic ResonanceAromatic chemical shiftsStructural confirmation
InfraredCarboxamide carbonyl at ~1700 cm⁻¹Functional group identification
Mass SpectrometryMolecular ion at 406.42 m/zMolecular weight verification

Structure-Activity Relationship

Comparison with KX1-004 and Other Indole-Based Inhibitors

KX1-141 represents an evolution in the development of indole-based Src protein tyrosine kinase inhibitors, building upon the foundation established by KX1-004 [3] [11] [12]. KX1-004, with the molecular formula C₁₆H₁₃FN₂O₂ and molecular weight of 284.29 daltons, serves as a structural template that demonstrates the importance of the indole framework for kinase inhibition [11]. The International Union of Pure and Applied Chemistry name for KX1-004 is 5-fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide, highlighting the shared indole-2-carboxamide core structure [11].

The key structural differences between KX1-141 and KX1-004 include the substitution pattern on the indole ring and the nature of the carboxamide substituent [11] [12]. While KX1-004 contains a hydroxybenzyl group attached to the carboxamide nitrogen, KX1-141 features a fluorophenylmethyl substituent, representing a bioisosteric replacement that enhances metabolic stability [11] [12]. Additionally, KX1-141 incorporates an ethoxyphenyl group at position 7 of the indole ring, which is absent in KX1-004 [11] [12].

Comparative studies of indole-based kinase inhibitors demonstrate that structural modifications can significantly impact both potency and selectivity [18] [23]. The addition of the ethoxyphenyl substituent in KX1-141 provides additional hydrophobic interactions within the kinase binding site, potentially enhancing binding affinity [23] [37]. The replacement of the hydroxyl group in KX1-004 with fluorine in KX1-141 eliminates a potential site for phase II metabolism while maintaining similar electronic properties [23] [36].

CompoundMolecular FormulaMolecular WeightKey Structural Features
KX1-004C₁₆H₁₃FN₂O₂284.29Hydroxybenzyl carboxamide
KX1-141C₂₄H₂₀F₂N₂O₂406.42Fluorophenylmethyl carboxamide, ethoxyphenyl substituent

Functional Group Contributions to Activity

The biological activity of KX1-141 results from the synergistic contributions of multiple functional groups within its molecular structure [18] [23] [24]. The indole ring system serves as the primary pharmacophore, providing essential π-π stacking interactions with aromatic residues in the kinase active site [18] [19]. The carboxamide group at position 2 of the indole ring forms critical hydrogen bonding interactions with backbone atoms in the kinase hinge region [24] [25].

The fluorine atom at position 5 of the indole ring contributes to the electronic properties of the aromatic system while providing favorable interactions within the kinase binding pocket [23] [36]. Fluorine substitution enhances metabolic stability by blocking potential sites of oxidative metabolism and modulates the lipophilicity of the molecule [23] [36]. The 3-fluorophenylmethyl group attached to the carboxamide nitrogen extends into a hydrophobic pocket of the kinase, contributing to binding affinity and selectivity [23] [37].

The 3-ethoxyphenyl substituent at position 7 of the indole ring represents a significant structural feature that distinguishes KX1-141 from simpler indole inhibitors [39]. This group provides additional hydrophobic contacts and may contribute to the overall binding orientation of the molecule within the kinase active site [37] [39]. The ethoxy group offers opportunities for hydrogen bonding interactions while maintaining favorable lipophilic properties [39].

Structure-activity relationship studies of related indole derivatives demonstrate that the position and nature of substituents critically influence kinase inhibitory activity [18] [24] [25]. The specific substitution pattern in KX1-141 represents an optimized arrangement that balances potency, selectivity, and physicochemical properties [18] [23]. Modifications to any of these functional groups typically result in altered biological activity, confirming their individual importance to the overall pharmacological profile [24] [25].

Pharmacophore Analysis

The pharmacophore of KX1-141 encompasses the essential molecular features required for Src protein tyrosine kinase inhibition [21] [22]. The indole ring system constitutes the central pharmacophoric element, providing a rigid planar structure that positions other functional groups in optimal orientations for target binding [19] [21]. The hydrogen bond donor capability of the indole nitrogen at position 1 and the hydrogen bond acceptor properties of the carboxamide carbonyl represent critical pharmacophoric features [21] [22].

Molecular modeling studies suggest that the carboxamide group engages in bidentate hydrogen bonding interactions with the kinase hinge region, anchoring the inhibitor within the adenosine triphosphate binding site [21] [22]. The fluorine substituents provide additional electrostatic interactions and contribute to the overall binding affinity through halogen bonding effects [23] [38]. The aromatic rings in both the fluorophenylmethyl and ethoxyphenyl substituents participate in hydrophobic interactions with nonpolar amino acid residues lining the kinase active site [37] [38].

The three-dimensional pharmacophore model for KX1-141 includes multiple hydrophobic regions corresponding to the aromatic substituents, hydrogen bond donor and acceptor features associated with the carboxamide group, and electronic features related to the fluorine atoms [21] [22]. The spatial arrangement of these pharmacophoric elements determines the binding mode and selectivity profile of KX1-141 relative to other kinase targets [21] [35].

Comparison with pharmacophore models of other indole-based kinase inhibitors reveals both conserved and unique features [18] [21]. The indole-carboxamide core represents a conserved pharmacophoric element shared among this class of inhibitors, while the specific substitution pattern of KX1-141 provides distinctive pharmacophoric features that contribute to its unique biological profile [18] [21] [22].

Pharmacophoric FeatureMolecular LocationInteraction Type
Hydrogen bond donorIndole nitrogen (position 1)Protein backbone
Hydrogen bond acceptorCarboxamide carbonylHinge region
Hydrophobic regionAromatic ringsNonpolar residues
Halogen bond donorFluorine atomsElectrostatic interactions

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

406.14928421 g/mol

Monoisotopic Mass

406.14928421 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18

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